N-[(3-methoxyphenyl)methyl]-4-thiophen-2-yloxane-4-carboxamide
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Overview
Description
The description of a compound typically includes its IUPAC name, common names, structural formula, and molecular formula. It may also include information about the compound’s role or significance in biological systems or industrial applications .
Synthesis Analysis
Synthesis analysis involves a detailed examination of the methods used to synthesize the compound. .Molecular Structure Analysis
Molecular structure analysis involves determining the 3D structure of the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational methods are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This can include its reactivity with other compounds, the conditions under which it reacts, and the products of its reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be studied. This could include its melting and boiling points, solubility, stability, and reactivity .Scientific Research Applications
Discovery and Synthesis
- Development of Kinase Inhibitors : A study described the synthesis and biological evaluation of substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides as potent and selective Met kinase inhibitors. These compounds showed significant in vivo efficacy and favorable pharmacokinetic profiles, advancing into clinical trials for cancer treatment (Schroeder et al., 2009).
Cytotoxicity and Biological Activities
- Antitumor and Antibacterial Activities : Research on novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone reported significant anti-inflammatory and analgesic activities. These compounds were explored for their potential as COX-1/COX-2 inhibitors, displaying notable efficacy in preclinical models (Abu‐Hashem et al., 2020).
Synthesis Techniques and Chemical Properties
- Novel Synthesis Approaches : A paper presented a new synthesis method for α,β-unsaturated N-methoxy-N-methylamides, highlighting the utility of phenyl(N-methoxy-N-methylcarbamoylmethyl)sulfoxide in homologating alkyl halides to α,β-unsaturated N-methoxy-N-methylamide compounds (Beney et al., 1998).
Application in Drug Development and Disease Treatment
- Potential Neuroprotective Drugs : Methyl 2-(methoxycarbonyl)-2-(methylamino) bicyclo[2.1.1]-hexane-5-carboxylate was developed as a potential neuroprotective drug. Its radiolabeling and biodistribution studies, including PET scans in rats, showed significant brain uptake, indicating its potential for treating neurological disorders (Yu et al., 2003).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
N-[(3-methoxyphenyl)methyl]-4-thiophen-2-yloxane-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3S/c1-21-15-5-2-4-14(12-15)13-19-17(20)18(7-9-22-10-8-18)16-6-3-11-23-16/h2-6,11-12H,7-10,13H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQNPCIQYQIGRJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC(=O)C2(CCOCC2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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